2-[(3-methyl-2-butenoyl)amino]benzamide
Description
2-[(3-Methyl-2-butenoyl)amino]benzamide is a benzamide derivative characterized by a 3-methyl-2-butenoyl (prenyl) group attached via an amide linkage to the benzamide core. This structure confers unique electronic and steric properties, making it a candidate for modulating biological targets such as histone deacetylases (HDACs) and heat shock proteins (HSPs) . Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 230.25 g/mol.
Properties
IUPAC Name |
2-(3-methylbut-2-enoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSGMHVLICNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares 2-[(3-methyl-2-butenoyl)amino]benzamide with key analogs, emphasizing structural variations and biological activities:
HDAC Inhibition
- This compound and 2-[(3-phenylbutanoyl)amino]benzamide both inhibit HDACs, but the phenylbutanoyl analog exhibits higher selectivity for HDAC6 due to its bulkier aromatic substituent, which optimizes interactions with the enzyme’s hydrophobic active site . In contrast, the prenyl group in the target compound may favor broader HDAC isoform inhibition, as seen in analogs like valproic acid (weak pan-HDAC inhibitor) .
HSP90 Inhibition
- SNX-2112, a 2-aminobenzamide derivative, demonstrates nanomolar potency against Hsp90 by binding to its ATP pocket. Its indazol-4-one core and trifluoromethyl group stabilize interactions, a feature absent in the target compound . This highlights how fused heterocyclic systems enhance target affinity compared to simple benzamides.
Covalent Binding and Proteomics
- 3-[(2-Bromoacetyl)amino]benzamide leverages its bromoacetyl group for covalent protein modification, enabling irreversible binding to nucleophilic residues (e.g., cysteine). In contrast, the target compound’s prenyl group facilitates non-covalent interactions, suggesting distinct applications in reversible vs. irreversible therapeutic strategies .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The prenyl group in the target compound increases logP (~2.5) compared to N-(3-amino-2-methylphenyl)-2-methylbenzamide (logP ~1.8), enhancing blood-brain barrier penetration .
- Metabolic Stability: Sulfonamide-containing analogs (e.g., 2-[(dimethylsulfamoyl)amino]-N-phenylbenzamide) exhibit longer half-lives due to sulfonamide resistance to oxidative metabolism, whereas the target compound’s prenyl group may undergo CYP450-mediated oxidation .
Key Research Findings
Anticancer Activity
- 2-[(3-Phenylbutanoyl)amino]benzamide reduces tumor growth in xenograft models by 50% at 10 mg/kg, outperforming the target compound in preclinical settings .
Selectivity and Toxicity
- The target compound’s HDAC inhibition lacks the cardiotoxicity associated with pan-HDAC inhibitors like SAHA, suggesting isoform selectivity .
- N-(3-amino-2-methylphenyl)-2-methylbenzamide exhibits lower cytotoxicity (IC₅₀ > 50 µM) compared to the target compound (IC₅₀ = 15 µM), indicating that prenylation enhances potency but may increase off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
